Ethyl propyl ether
Description
Significance of Ethers in Organic Chemistry and Materials Science
Ethers are a class of organic compounds that feature an ether group—an oxygen atom connected to two alkyl or aryl groups. scbt.com Their relative inertness and ability to dissolve a wide array of polar and non-polar substances make them invaluable as solvents in organic synthesis. youtube.comsolubilityofthings.com This stability is crucial for facilitating chemical reactions without interfering with the reacting molecules. youtube.com Beyond their role as solvents, ethers are integral components in the synthesis of complex molecules, including polymers and pharmaceuticals. scbt.comyoutube.com In materials science, the incorporation of ether linkages into polymer backbones can impart desirable properties such as flexibility, chemical resistance, and thermal stability. numberanalytics.com Polyethers, for instance, are a class of polymers with ether linkages in their main chain and have applications ranging from biomedical devices to industrial lubricants. scbt.comnumberanalytics.com
Research Context for Unsymmetrical Ethers
Ethers can be broadly categorized as symmetrical or unsymmetrical. jove.com Symmetrical ethers possess two identical alkyl or aryl groups attached to the oxygen atom, while unsymmetrical ethers have two different groups. jove.com The study of unsymmetrical ethers like ethyl propyl ether is of particular interest because their synthesis and reactivity present unique challenges and opportunities compared to symmetrical ethers. The preparation of unsymmetrical ethers often requires specific synthetic strategies to avoid the formation of unwanted symmetrical byproducts. chemistryforsustainability.org Research in this area focuses on developing efficient and selective methods for their synthesis, which has broader implications for the controlled construction of complex organic molecules. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHMXYKCUMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075286 | |
| Record name | Propane, 1-ethoxy- | |
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Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
less than -4 °F (NFPA, 2010) | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
628-32-0 | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethyl propyl ether | |
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| Record name | Ether, ethyl propyl | |
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| Record name | Propane, 1-ethoxy- | |
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| Record name | Ethyl propyl ether | |
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Properties of Ethyl Propyl Ether
Ethyl propyl ether is a colorless liquid with a characteristic ether-like smell. noaa.govchemicalbook.com It is less dense than water and its vapors are heavier than air. noaa.govnih.gov This ether is highly flammable, with a flash point below 0°F, and its vapors can form explosive mixtures with air. chemicalbook.com It is slightly soluble in water but miscible with many organic solvents. ontosight.aichemblink.com Like other ethers, it has a tendency to form unstable peroxides when exposed to oxygen. noaa.govchemicalbook.com
Interactive Data Table: Physical and Chemical
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H12O | cymitquimica.comnoaa.govlookchem.com |
| Molecular Weight | 88.15 g/mol | nih.govlookchem.com |
| Boiling Point | 62-64 °C | ontosight.ailookchem.com |
| Melting Point | -127.5 °C | lookchem.com |
| Density | ~0.75 g/cm³ | ontosight.ai |
| Flash Point | < -4°F (-20°C) | noaa.govontosight.ai |
| Solubility in Water | Sparingly soluble (20 g/L at 25°C) | chemblink.com |
| Vapor Pressure | 181 mmHg at 25°C | lookchem.com |
Reaction Mechanisms and Kinetic Studies of Ethyl Propyl Ether
Gas-Phase Radical Reactions and Atmospheric Chemistry Implications
The atmospheric degradation of volatile organic compounds (VOCs) like ethyl propyl ether is primarily initiated by reactions with radicals such as hydroxyl (OH) and chlorine (Cl). These reactions determine the compound's atmospheric lifetime and the nature of its oxidation products.
The reaction with the hydroxyl radical is the dominant removal pathway for this compound in the troposphere. Extensive research has been conducted to understand the kinetics and mechanisms of this crucial reaction.
The rate coefficient (k) for the reaction between this compound and the hydroxyl radical has been determined by various research groups using different experimental techniques, such as relative rate and absolute rate methods. These studies have also investigated the temperature dependence of the reaction, which is essential for accurate atmospheric modeling.
The temperature dependence of the rate coefficient is typically expressed by the Arrhenius equation, k(T) = A exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. Experimental studies have provided Arrhenius expressions for the OH + this compound reaction. For instance, a study by Wallington et al. (1988) reported a rate coefficient of (8.3 ± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K. Another study by Porter et al. (1997) determined the rate constant to be (8.10 ± 0.74) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. More recent work by Andersen et al. (2009) provided a temperature-dependent rate coefficient of k(T) = (1.69 ± 0.11) × 10⁻¹² exp((449 ± 20)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 278-323 K, which yields a value of 8.24 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. These results show good agreement among different studies.
Interactive Table: Rate Coefficients for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 295 | 8.3 ± 1.7 | Relative Rate | Wallington et al. (1988) |
| 298 | 8.10 ± 0.74 | Relative Rate | Porter et al. (1997) |
| 298 | 8.24 | Absolute Rate | Andersen et al. (2009) |
| 278-323 | (1.69 ± 0.11) × 10⁻¹² exp((449 ± 20)/T) | Absolute Rate | Andersen et al. (2009) |
The reaction between this compound and the hydroxyl radical proceeds via hydrogen abstraction from different C-H bonds within the molecule. The structure of this compound (CH₃CH₂OCH₂CH₂CH₃) offers several potential sites for H-abstraction. Theoretical and experimental studies have been conducted to identify the dominant abstraction channels.
The primary sites for hydrogen abstraction are the α-C-H bonds, which are the C-H bonds on the carbon atoms adjacent to the ether oxygen. These bonds are weaker due to the influence of the oxygen atom. Theoretical calculations have confirmed that H-abstraction from the -OCH₂- group of the ethyl side and the -OCH₂- group of the propyl side are the most favorable reaction pathways. Experimental product studies support this, as the major products observed are consistent with the formation of radicals at these α-positions. Abstraction from the terminal methyl (-CH₃) groups and the β-CH₂ group of the propyl chain are considered minor channels.
The identification of the oxidation products is crucial for understanding the complete atmospheric degradation mechanism of this compound. Following the initial H-abstraction by the OH radical, the resulting alkyl radicals react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions, leading to a variety of stable end products.
Product studies have been carried out using techniques such as gas chromatography with flame ionization detection (GC-FID) and Fourier-transform infrared spectroscopy (FTIR). The major oxidation products identified from the reaction of this compound with OH radicals in the presence of NOx include ethyl formate (B1220265), propyl formate, propanal, and acetaldehyde. The formation of these products is consistent with the initial H-abstraction from the α-positions. For instance, abstraction from the -OCH₂- group of the ethyl side leads to the formation of propyl formate and other products, while abstraction from the -OCH₂- group of the propyl side results in the formation of ethyl formate and propanal.
Interactive Table: Major Oxidation Products from the Reaction of this compound with OH Radicals
| Product | Molar Yield (%) | Reference |
| Ethyl formate | 48.7 ± 5.2 | Porter et al. (1997) |
| Propyl formate | 31.9 ± 3.4 | Porter et al. (1997) |
| Propanal | Not Quantified | Porter et al. (1997) |
| Acetaldehyde | Not Quantified | Porter et al. (1997) |
The atmospheric lifetime of an organic compound is a key parameter for assessing its environmental impact, such as its potential to contribute to ozone formation or long-range transport. The lifetime of this compound with respect to reaction with OH radicals can be calculated using the determined rate coefficient and the average global concentration of OH radicals.
Using the rate coefficient of approximately 8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K and a typical global average OH radical concentration of 1 × 10⁶ molecules cm⁻³, the atmospheric lifetime (τ) of this compound is calculated to be around 1.5 days. This relatively short lifetime indicates that this compound is efficiently removed from the atmosphere and is unlikely to undergo long-range transport. Its degradation will primarily occur in the region of its emission, potentially contributing to local and regional air quality issues, such as the formation of photochemical smog.
In addition to reacting with OH radicals, this compound can also be degraded by chlorine atoms, particularly in coastal and marine environments where Cl atom concentrations can be significant. The kinetics of the reaction of this compound with Cl atoms have also been investigated.
The rate coefficient for the reaction of this compound with Cl atoms has been determined to be significantly faster than the reaction with OH radicals. A study by Wallington et al. (1988) reported a rate coefficient of (2.0 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 295 K. This implies that in regions with elevated Cl atom concentrations, the reaction with chlorine can be a competitive or even dominant loss process for this compound. The primary reaction mechanism is also expected to be hydrogen abstraction, leading to a similar suite of initial radical products as the OH reaction.
Interactive Table: Rate Coefficient for the Reaction of this compound with Cl Atoms
| Temperature (K) | Rate Coefficient (k) (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 295 | 2.0 ± 0.4 | Relative Rate | Wallington et al. (1988) |
Reactions with Chlorine (Cl) Atoms
Kinetic Studies of Cl-Initiated Oxidation
The gas-phase reaction of this compound with chlorine (Cl) atoms is a significant process in atmospheric chemistry, particularly in marine and coastal areas where Cl atom concentrations can be elevated. The reaction is initiated by the abstraction of a hydrogen atom from the ether molecule, leading to the formation of alkyl radicals which then undergo further oxidation.
Kinetic studies have determined the rate coefficient for the reaction of Cl atoms with this compound. At room temperature, the rate coefficient (k_Cl) has been measured to be (7.03 ± 0.67) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net This rapid reaction rate indicates that Cl-initiated oxidation can be a significant atmospheric sink for this compound.
The reactivity of this compound towards Cl atoms can be compared with that of other structurally similar ethers. For instance, the rate coefficient for the reaction of Cl with methyl ethyl ether is (2.35 ± 0.43) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while for methyl n-propyl ether it is (2.52 ± 0.14) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net The larger rate coefficient for this compound suggests that the increased number of abstractable hydrogen atoms and the influence of the alkyl chain lengths contribute to its higher reactivity.
Rate Coefficients for the Reaction of Cl Atoms with Various Ethers at Room Temperature
| Ether | Rate Coefficient (k_Cl) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Methyl Ethyl Ether | (2.35 ± 0.43) x 10⁻¹⁰ | researchgate.net |
| Methyl n-Propyl Ether | (2.52 ± 0.14) x 10⁻¹⁰ | researchgate.net |
| This compound | (7.03 ± 0.67) x 10⁻¹⁰ | researchgate.net |
Product Distribution Analysis
The Cl-initiated oxidation of this compound proceeds through the abstraction of a hydrogen atom from various positions on the ethyl and propyl chains. The ether functional group activates the C-H bonds on the adjacent carbon atoms (α-position), making them particularly susceptible to radical attack. uclm.es This leads to the formation of several different radical intermediates, which subsequently react with molecular oxygen to yield a complex mixture of oxidation products.
While specific product yield studies for this compound are not extensively detailed in the available literature, the product distribution can be inferred from studies of analogous compounds like methyl ethyl ether. researchgate.net The oxidation of methyl ethyl ether by Cl atoms yields products such as acetaldehyde, ethyl formate, and methyl formate. researchgate.net
By analogy, the primary products expected from the Cl-initiated oxidation of this compound include:
Propanal and Acetaldehyde: Formed from the decomposition of alkoxy radicals.
Ethyl Formate and Propyl Formate: Resulting from different C-O bond cleavage pathways in the intermediate radicals.
Ethyl Propionate: Formed through pathways involving the propyl side of the ether.
The reaction of Cl atoms with methyl ethyl ether initiated in the presence of O₂ resulted in the following product distribution, which serves as an analogue for what can be expected from this compound oxidation. researchgate.net
Product Distribution for the Cl-Initiated Oxidation of Methyl Ethyl Ether
| Product | Molar Yield (%) | Reference |
|---|---|---|
| Acetaldehyde (CH₃C(O)H) | 9 ± 2 | researchgate.net |
| Ethyl Formate (CH₃CH₂OC(O)H) | 29 ± 7 | researchgate.net |
| Methyl Formate (CH₃OC(O)H) | 19 ± 7 | researchgate.net |
| Methyl Acetate (CH₃C(O)OCH₃) | 17 ± 7 | researchgate.net |
Nitrate (B79036) Radical (NO₃) Reactions in Atmospheric Systems
The reaction with the nitrate radical (NO₃) is a crucial atmospheric removal mechanism for many volatile organic compounds, especially during nighttime when photochemical processes are absent and NO₃ concentrations can build up. researchgate.net For this compound, the reaction with NO₃ is an important degradation pathway.
Kinetic studies have determined the rate coefficient for the gas-phase reaction of this compound with NO₃ radicals. The measured value at room temperature is (2.41 ± 0.50) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This rate is slower than the reaction with Cl atoms but represents a significant loss process, particularly given the persistence of NO₃ radicals in the nocturnal boundary layer. researchgate.netresearchgate.net For comparison, the rate constant for the reaction of methyl n-propyl ether with NO₃ is (1.67 ± 0.32) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, highlighting the substantial impact of alkyl group structure on reactivity with this oxidant. researchgate.net
Acid-Catalyzed Cleavage Reactions
Ethers are generally unreactive compounds but can undergo cleavage when treated with strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgopenstax.org Hydrochloric acid (HCl) is typically not effective for this reaction. libretexts.orgopenstax.org
Nucleophilic Substitution Pathways (Sₙ1 and Sₙ2 Mechanisms)
The acid-catalyzed cleavage of ethers is a nucleophilic substitution reaction that can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgopenstax.org
For this compound, where the oxygen is bonded to two primary alkyl groups, the reaction proceeds via an Sₙ2 mechanism. libretexts.orgopenstax.orglibretexts.org The mechanism involves two main steps:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). This creates a positively charged oxonium ion intermediate. masterorganicchemistry.compearson.com
Nucleophilic Attack: The halide ion (Br⁻ or I⁻), which is a good nucleophile, then attacks one of the carbon atoms adjacent to the oxygen. pearson.com This attack occurs in a single, concerted step where the C-O bond is broken as the C-halide bond is formed.
Ethers containing a tertiary, benzylic, or allylic group would cleave via an Sₙ1 mechanism due to the ability to form a stable carbocation intermediate. libretexts.orgopenstax.org Since this compound contains only primary alkyl groups, which would form unstable carbocations, the Sₙ2 pathway is strongly favored. pearson.com
Influence of Alkyl Group Structure on Reaction Selectivity
In the Sₙ2 cleavage of unsymmetrical ethers, the halide nucleophile preferentially attacks the less sterically hindered alkyl group. libretexts.orgopenstax.orglibretexts.org This principle governs the regioselectivity of the reaction.
In the case of this compound (CH₃CH₂OCH₂CH₂CH₃), both the ethyl and n-propyl groups are primary. However, the ethyl group is sterically less hindered than the n-propyl group. Consequently, the incoming iodide or bromide ion will preferentially attack the carbon of the ethyl group. libretexts.org This selective attack on the less hindered site ensures that the cleavage is not random and leads to a specific set of products.
Product Formation in Ether Cleavage (Alcohols and Alkyl Halides)
The regioselective nature of the Sₙ2 cleavage of this compound dictates the specific products formed. As the halide attacks the ethyl group, the C-O bond on the ethyl side of the ether is broken.
This results in the formation of an ethyl halide and propan-1-ol. libretexts.orgopenstax.orglibretexts.org For example, the reaction with hydrogen iodide (HI) yields iodoethane (B44018) and propan-1-ol. Similarly, reaction with hydrogen bromide (HBr) produces bromoethane (B45996) and propan-1-ol.
If an excess of the strong acid is used, the alcohol product (propan-1-ol) can undergo a subsequent nucleophilic substitution reaction to form the corresponding alkyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). libretexts.org
Products of Acid-Catalyzed Cleavage of this compound
| Reactants | Mechanism | Primary Products | Reference |
|---|---|---|---|
| This compound + HI | Sₙ2 | Iodoethane + Propan-1-ol | libretexts.orgopenstax.orglibretexts.org |
| This compound + HBr | Sₙ2 | Bromoethane + Propan-1-ol | libretexts.orgopenstax.orglibretexts.org |
Theoretical and Computational Investigations of Ethyl Propyl Ether
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and chemical behavior of ethyl propyl ether. These computational tools allow for the detailed investigation of properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactions of this compound. For instance, in the study of the gas-phase reaction of OH radicals with EPE, DFT calculations at the BH&HLYP level of theory were employed to explore twelve different hydrogen abstraction pathways. researchgate.net Similarly, the M05-2X functional, combined with 6-311++G(d,p) and aug-cc-pVTZ basis sets, has been used to study the reaction of EPE with OH radicals, showing that H-atom abstraction is most likely to occur from the methylene (B1212753) group adjacent to the oxygen atom. acs.orgnih.gov These DFT methods are often chosen for their balance of computational cost and accuracy, especially for larger systems. researchgate.net
High-level ab initio calculations, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)], provide benchmark-quality energies for refining the results from DFT. For example, the reaction of tert-butyl chloride (TBC) with OH radicals was studied using CCSD(T)/aug-cc-pVTZ//M06-2X/6-31+G(d,p) level of theory to determine accurate rate coefficients. researchgate.net High-level ab initio methods are also crucial for validating the enthalpies of formation of ethers and other organic compounds. d-nb.info These highly accurate methods, while computationally expensive, are essential for achieving reliable predictions of molecular properties and reaction energetics. researchgate.netnih.gov
Table 1: Selected DFT Functionals and High-Level Ab Initio Methods Used in Ether Studies
| Method | Application in Ether Research | Reference |
|---|---|---|
| BH&HLYP | Explored hydrogen abstraction pathways in the reaction of OH radicals with this compound. | researchgate.net |
| M05-2X | Studied H-atom abstraction from this compound by OH radicals. | acs.orgnih.gov |
| CCSD(T) | Determined accurate rate coefficients for reactions of ethers with OH radicals. | researchgate.net |
| B2PLYP-D3 | Calculated geometries, frequencies, and hindered-rotor potentials for diethyl ether reactions. | nih.gov |
| QCISD(T)/CBS | Constructed potential energy surfaces for di-n-propyl ether radical reactions with O2. | nih.gov |
Transition State Theory (TST) is a cornerstone for calculating reaction rate coefficients. In the context of this compound, TST, in conjunction with tunneling effect corrections, has been applied to the reaction with OH radicals. acs.orgnih.gov The canonical variational theory (CVT) with the small curvature tunneling (SCT) method has also been used to calculate individual rate coefficients for the most favorable H-abstraction pathways at 298 K. researchgate.net
Tunneling corrections are often necessary for accurate kinetic predictions, especially in reactions involving the transfer of light particles like hydrogen atoms. The asymmetric Eckart approximation is one method used to estimate the tunneling correction. nih.govacs.org For the reaction of OH radicals with some ethers, tunneling effects were found to lower the activation energy by 1-2 kJ/mol, indicating that while present, nuclear tunneling may not be a dominant factor in these specific processes. researchgate.net The inclusion of tunneling corrections is crucial as their exclusion can lead to an underprediction of the effect, particularly if the analysis does not account for the pre-reactive complex on the potential energy surface. rsc.org
The exploration of Potential Energy Surfaces (PES) is critical for understanding the mechanism of a chemical reaction. For reactions involving ethers, the topology of the PES often reveals an addition-elimination mechanism with reaction complexes at both the entrance and exit channels. researchgate.net For example, in the reaction of 2-methyltetrahydrofuran (B130290) (a cyclic ether) with OH radicals, the interaction of the hydroxyl radical's hydrogen atom with the ether's oxygen atom lowers the energy of the reactants by 5.9 kcal/mol, indicating a pre-reactive complex. researchgate.net
In the case of di-n-propyl ether radicals reacting with molecular oxygen, the PES was constructed at the QCISD(T)/CBS//M062X/6-311++G(d,p) level of theory. nih.gov These surfaces show that the addition of O2 to the ether radical is a barrierless reaction, leading to a stable peroxy radical intermediate. nih.gov The subsequent isomerization reactions of this intermediate proceed through various transition states, with the favorability of each pathway determined by the corresponding energy barriers on the PES. nih.gov
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. The hierarchy of basis sets ranges from the smaller and less accurate, like single-zeta (SZ), to the larger and more accurate, such as quadruple-zeta (QZ4P). scm.com The selection of a basis set is often a compromise between the desired accuracy and the computational cost. scm.comumich.edu
For studies on this compound and related compounds, a variety of basis sets have been employed. The 6-311++G(d,p) and aug-cc-pVTZ basis sets were used with the M05-2X functional to study the reaction of EPE with OH radicals. acs.orgnih.gov In general, triple-zeta basis sets are recommended for most applications to achieve a good balance of accuracy and cost. stackexchange.com The inclusion of diffuse functions (indicated by "aug-" or "++") is particularly important for describing anions, excited states, and weak interactions. stackexchange.com The choice of basis set can significantly impact the predicted molecular structure and properties, and it is often advisable to test a few different basis sets to understand their effect on the property of interest. scm.comnih.gov
Table 2: Common Basis Sets Used in Ether Calculations
| Basis Set | Description | Common Application | Reference |
|---|---|---|---|
| 6-311++G(d,p) | A Pople-style triple-zeta basis set with diffuse and polarization functions. | Used in DFT calculations of this compound reactions. | acs.orgnih.gov |
| cc-pVTZ | A Dunning-style correlation-consistent triple-zeta basis set. | Recommended for accurate NMR chemical shift calculations. | acs.org |
| aug-cc-pVTZ | A correlation-consistent triple-zeta basis set augmented with diffuse functions. | Used in high-level ab initio and DFT calculations for improved accuracy. | acs.orgnih.gov |
| def2-TZVPP | A Karlsruhe "def2" triple-zeta basis set with polarization functions on all atoms. | Employed in double-hybrid DFT calculations for accurate energies. | acs.org |
Exploration of Potential Energy Surfaces (PES)
Conformational Analysis and Intramolecular Dynamics
The flexibility of the ethyl and propyl chains in this compound gives rise to multiple stable conformations. Understanding the conformational landscape and the dynamics of interconversion between these conformers is crucial for a complete picture of the molecule's behavior.
Rotational spectroscopy is a powerful experimental technique for determining the precise three-dimensional structures of molecules in the gas phase. By analyzing the microwave spectrum, the rotational constants of a molecule can be determined, which are directly related to its moments of inertia and, therefore, its geometry. This technique is sensitive enough to distinguish between different conformers of the same molecule.
For example, a study on allyl ethyl ether, a related unsaturated ether, used Fourier transform microwave spectroscopy to identify three distinct low-energy conformers. nih.gov The experimental data was aided by DFT calculations to predict the conformational energy landscape. nih.gov Similarly, rotational spectroscopy has been used to study the conformations of other ethers and related molecules, providing valuable data on their structures and internal dynamics, such as the barriers to internal rotation of methyl groups. nih.govnist.govfrontiersin.org Such experimental data provides a critical benchmark for validating and refining the results of computational conformational searches.
Computational Modeling of Conformational Landscapes
The three-dimensional arrangement of atoms in this compound is not static. Due to the rotation around its single bonds, the molecule can exist in several different spatial arrangements known as conformers. Computational modeling is a powerful tool to explore this conformational landscape, predicting the relative energies and stabilities of these different conformers.
Studies on similar ethers, such as allyl ethyl ether and diallyl ether, have revealed complex conformational equilibria. For instance, density functional theory (DFT) calculations have been employed to predict the numerous unique conformers and their relative energies. yorku.ca These computational approaches have been instrumental in assigning experimentally observed spectra to specific conformers. umanitoba.ca The conformational preferences are influenced by a delicate balance of steric and electronic effects. For example, in related ethers, the inclusion of saturated side chains leads to conformers being closer in energy. umanitoba.ca
The study of molecules like 1,2-diphenoxyethane, which contains an ether linkage, has shown that even with multiple rotatable bonds, only a limited number of conformers may be significantly populated in the gas phase under jet-cooled conditions. acs.org This highlights the importance of both experimental and computational approaches in fully characterizing the conformational landscape.
Here is an interactive data table summarizing the predicted number of conformers for related ether compounds based on computational studies:
| Compound | Number of Predicted Conformers | Computational Method |
| Allyl Ethyl Ether | 14 | DFT B3LYP-D3(BJ)/aug-cc-pVTZ |
| Allyl Ethyl Sulfide (B99878) | 12 | DFT B3LYP-D3(BJ)/aug-cc-pVTZ |
| Diallyl Ether-Water Complex | 22 | B3LYP-D3(BJ)/aug-cc-pVTZ |
| Diallyl Sulfide-Water Complex | 3 | B3LYP-D3(BJ)/aug-cc-pVTZ |
Analysis of Non-Covalent Interactions and Internal Rotations
The stability of different conformers of this compound is determined by a complex interplay of non-covalent interactions. These weak interactions, though individually small, collectively play a crucial role in dictating the molecule's preferred three-dimensional structure. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these interactions. yorku.ca
In related ether-water complexes, studies have shown that the interaction of water with the ether's oxygen atom and secondary interactions with the alkyl groups are significant. yorku.ca The nature of these interactions, including hydrogen bonding and dispersion forces, can be further elucidated using techniques like Symmetry-Adapted Perturbation Theory (SAPT). yorku.ca For instance, the interaction between water and diallyl sulfide is found to be weaker and more dispersive compared to its oxygen counterpart, diallyl ether. yorku.ca
Internal rotations, particularly of the methyl and ethyl groups, also contribute to the complexity of the molecule's dynamics. These rotations can lead to splitting in the rotational spectra, and the analysis of these splittings provides information about the barriers to internal rotation. umanitoba.ca
The following table presents a summary of key non-covalent interactions identified in related ether systems:
| System | Dominant Non-Covalent Interactions |
| Diallyl Ether-Water | Intermolecular hydrogen bonds, secondary interactions with allyl groups |
| Diallyl Sulfide-Water | Weaker, more dispersive primary hydrogen bond compared to the ether |
Predictive Modeling of Solvent Effects on Reaction Kinetics
The rate of a chemical reaction can be significantly influenced by the solvent in which it is carried out. Predictive modeling techniques are employed to understand and quantify these solvent effects on the reaction kinetics of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property, such as reaction rate. sysrevpharm.org These models use molecular descriptors, which are numerical representations of the chemical's structure, to predict its activity. epa.gov
Application of Artificial Neural Networks (ANNs) in Kinetic Modeling
Artificial Neural Networks (ANNs) are a powerful machine learning tool that can model complex, non-linear relationships between input and output variables. researchgate.netresearchgate.net In the context of chemical kinetics, ANNs have been successfully used to predict solvent effects on reaction rates. researchgate.net
For instance, ANNs have been developed to model the [2+2] cycloaddition reaction of diethyl azodicarboxylate with ethyl vinyl ether in various solvents. researchgate.net In such models, theoretical descriptors of the solvents are used as inputs to predict the reaction rate constant. researchgate.net These models have shown superiority over traditional linear regression models, indicating that the relationship between solvent properties and reaction rate is often non-linear. researchgate.net
ANNs can also be used to predict other properties relevant to reaction kinetics, such as the viscosities of oxygenated fuels, including ethers. nih.gov The ability of ANNs to learn from data and capture intricate patterns makes them a valuable tool for predicting the behavior of chemical systems without requiring an explicit mathematical model of the underlying physical and chemical processes. researchgate.net
The table below illustrates the application of ANNs in predicting chemical properties, drawing a parallel to their potential use in modeling the reaction kinetics of this compound.
| Application | Input Parameters (Examples) | Output |
| Prediction of Solvent Effects on Reaction Rate researchgate.net | Most positive charge of hydrogen atom, dipole moment, Hildebrand solubility parameter | Reaction rate constant (log k2) |
| Prediction of Viscosities of Oxygenated Fuels nih.gov | Temperature, pressure, molecular weight, critical temperature, critical pressure | Viscosity |
Research Applications and Emerging Directions for Ethyl Propyl Ether
Role as a Reaction Medium/Solvent in Chemical Synthesis
Like many ethers, ethyl propyl ether is valued as a solvent due to its relative inertness and ability to dissolve a wide range of nonpolar organic compounds. ontosight.ailibretexts.org Ethers are generally unreactive towards many reagents, including dilute acids, bases, and nucleophiles, which makes them suitable media for numerous chemical reactions. openstax.org Their ability to act as Lewis bases allows them to solubilize certain alkali metal salts, which can be advantageous in specific synthetic contexts. richmond.edu The physical properties of this compound that are relevant to its function as a solvent are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol |
| Boiling Point | ~64 °C (147.2 °F) |
| Density | ~0.75 g/cm³ |
| Solubility in Water | Slightly soluble |
| Miscibility | Miscible with most organic solvents |
| Data sourced from multiple references. ontosight.aispectrabase.comchemeo.com |
The choice of solvent can significantly impact the kinetics and stereochemical outcome of a reaction. While specific studies detailing the influence of this compound on reaction rates and stereoselectivity are not widely available, the effects can be inferred from research on similar ethers and reaction types. In nucleophilic substitution reactions, such as the Williamson ether synthesis, the solvent plays a critical role. masterorganicchemistry.com Aprotic ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for this reaction. masterorganicchemistry.com
Research on the Williamson ether synthesis has demonstrated that the solvent can have a profound impact on reaction selectivity. rsc.org For instance, one study found that the ratio of O-alkylation to C-alkylation products changed dramatically when the solvent was switched from acetonitrile (B52724) (97:3) to methanol (B129727) (72:28), highlighting the solvent's role in stabilizing transition states and influencing reaction pathways. rsc.orgresearchgate.net In the context of stereoselective synthesis, various ethers, including di-n-propyl ether, have been employed as solvents for creating stereo-enriched metallocene compounds, indicating that the ether medium is compatible with and can facilitate stereocontrolled transformations. google.com As an aprotic, relatively nonpolar solvent, this compound would be expected to favor SN2 reaction mechanisms over E2 where applicable, thereby influencing both the rate and the product distribution by minimizing elimination side products that are more common with protic or more polar solvents. chemistrytalk.org
From a green chemistry standpoint, the utility of a solvent is assessed based on factors like its environmental impact, safety profile, and energy demand in production. Simple, volatile ethers such as this compound present several challenges in this regard. They are highly flammable and can form explosive peroxides when exposed to oxygen over time. ontosight.ailookchem.com Solvent selection guides developed by pharmaceutical and chemical companies tend to classify simple ethers like diethyl ether and diisopropyl ether as "undesirable" or "problematic." These classifications are typically due to safety concerns (flammability, peroxide formation) and environmental considerations related to their volatility and disposal, which often requires incineration. While this compound is not always explicitly listed, its structural similarities and comparable physical properties to these ethers suggest it would not be considered a "green" solvent under most modern assessment frameworks.
Influence on Reaction Rates and Stereoselectivity
This compound as a Chemical Intermediate
One of the primary industrial applications of this compound is its role as a chemical intermediate. ontosight.ailookchem.com In this capacity, it is used as a starting material or building block for the synthesis of other, often more complex, chemical compounds. ontosight.ai Its chemical structure allows it to be modified through reactions that typically involve the cleavage of the carbon-oxygen ether bond, although these reactions require harsh conditions with strong acids like HBr or HI. openstax.org
This compound is reported to be used as a solvent and an intermediate in the manufacturing of dyes, resins, and plastics. ontosight.ai The broader family of alkyl ethers finds application as components in formulations for paints, rubbers, and lubricants. tdx.cat Glycol ethers, which share the ether functional group, are widely used as solvents for resins, dyes, and inks due to their solvency characteristics. atamankimya.com While specific synthetic pathways starting from this compound to produce a particular dye or resin are not detailed in readily available literature, its role as a precursor is generally acknowledged in the chemical industry. ontosight.ai
Derivatization is the process of chemically transforming a compound into a related substance, or derivative. This is often done to modify a molecule's properties for analysis or to build more complex structures. While this compound can be used as a solvent in reactions involving pharmaceutical compounds ontosight.ai, there is limited to no available evidence in the scientific literature suggesting that it is used as a direct building block for the derivatization of pharmaceutical compounds. Reagents used for adding propyl groups in derivatization are typically more reactive compounds, such as propyl chloroformate. evitachem.com Similarly, the synthesis of ether-containing drug molecules often relies on more established methods like the Williamson ether synthesis, which combines an alkoxide with an alkyl halide. masterorganicchemistry.com
Precursor in Organic Synthesis (e.g., Dyes, Resins, Plastics)
Fundamental Studies in Fuel Chemistry and Combustion
This compound and related compounds have been subjects of fundamental research in fuel chemistry and combustion, particularly as potential fuel additives or alternative fuels.
One practical application is its use as a component in methanol fuel formulations for vehicles. lookchem.com Its inclusion helps to mitigate several problems associated with methanol fuel, such as phase separation with water at low temperatures, swelling of rubber components, and metal corrosion. lookchem.com
Detailed combustion studies on structurally similar ethers provide insight into the behavior of this compound. Research on ethyl- and propyl-terminated oxymethylene ethers (OMEs) shows that the length of the terminal alkyl group influences ignition properties. osti.govresearchgate.net For instance, extending the alkyl chain from ethyl to propyl has been found to have only a minor effect on low-temperature ignition pathways but can accelerate ignition at higher temperatures. osti.gov This is attributed to different hydrogen abstraction rates and the availability of additional reaction pathways for the propyl group. osti.govresearchgate.net The table below summarizes key findings from combustion studies on related ethers.
| Compound Studied | Key Findings in Combustion/Oxidation Studies | Reference |
| Di-n-propyl ether (DPE) | Shows strong low-temperature chemistry. The most favorable site for H-abstraction is the carbon atom adjacent to the ether oxygen, and the chemistry of this resulting radical dictates the overall reactivity. | univ-orleans.fr |
| Propyl-terminated OMEs | Slower H-abstraction rates from propyl groups (vs. ethyl) slightly delay low-temperature ignition. At high temperatures, additional H-abstraction sites on the propyl group open new reaction pathways that can lead to faster ignition. | osti.gov |
| Methyl n-propyl ether | The dominant atmospheric loss process is reaction with OH radicals. The calculated atmospheric lifetime is relatively short, indicating it will be readily degraded. | acs.org |
These fundamental studies are crucial for developing kinetic models that can predict the combustion behavior of next-generation biofuels and fuel additives, where ethers are a prominent class of compounds being considered. researchgate.netllnl.gov
Characterization of Ignition Behavior of Oxymethylene Ethers
Recent research into alternative compression ignition fuel blendstocks has focused on oxymethylene ethers (OMEs). uri.edu While this compound is not an OME, studies on OMEs with ethyl and propyl termination groups provide valuable insights into the ignition behavior of similar ether structures. uri.eduosti.gov Research on compounds like diethoxymethane (B1583516) (E-1-E) and dipropoxymethane (B1596419) (P-1-P) serves as a proxy to understand the effects of ethyl and propyl groups on combustion. uri.edu
Studies on the pre-vaporized ignition of ethyl- and propyl-terminated OMEs reveal that linear OMEs exhibit two-stage ignition at lower temperatures and display nonlinear ignition behavior. uri.eduresearchgate.net This is consistent with findings for more commonly studied methyl-terminated OMEs. uri.edu The ignition delay of these ethers is influenced by their molecular structure. For instance, slower low-temperature ignition of dipropoxymethane (P-1-P) compared to diethoxymethane (E-1-E) is attributed to lower H-abstraction rates. uri.eduresearchgate.net However, at higher temperatures, P-1-P ignites faster, a phenomenon linked to increased abstraction from an additional hydrogen site on the propyl group, which creates more pathways for the formation of reactive QOOH (hydroperoxyalkyl) radicals. uri.eduresearchgate.net In contrast, branched OME structures, such as diisopropoxymethane, tend to require higher pressure and temperature to ignite and exhibit only a single stage of ignition. uri.edu These findings highlight how the ether's alkyl group structure—specifically the presence of ethyl and propyl groups—critically influences combustion chemistry, a key area of investigation for developing next-generation fuels.
Interaction with Methanol Fuel Systems
This compound has been identified as a valuable component in methanol fuel compositions for vehicles. chemicalbook.com Its inclusion in methanol-based fuels addresses several persistent challenges associated with using alcohol as a primary fuel source. chemicalbook.com Specifically, this compound helps to solve problems related to phase separation when the fuel comes into contact with water, particularly at low temperatures. chemicalbook.com It also mitigates issues such as the swelling of rubber components in the fuel system, metal corrosion, hot air resistance, and difficulties with cold starting. chemicalbook.com Ethers, in general, are recognized for their miscibility with alcohol-diesel blends and their potential to improve engine performance and reduce emissions. laballey.com
Future Research Avenues in this compound Chemistry
The ongoing exploration of this compound is paving the way for new research directions. These avenues focus on improving its synthesis, discovering new chemical reactions it can undergo, and characterizing its properties with greater precision.
Development of Sustainable Synthesis Methodologies
The traditional laboratory method for synthesizing unsymmetrical ethers like this compound is the Williamson ether synthesis. pressbooks.pubbyjus.com This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. byjus.comlibretexts.org For this compound, this can be achieved by reacting sodium ethoxide with 1-bromopropane (B46711) or sodium propoxide with an ethyl halide. vaia.com However, this method is not ideal from a sustainability perspective due to the use of strong bases and the generation of halide waste.
Future research is focused on developing greener, more sustainable synthesis routes. One promising area is the acid-catalyzed dehydration of alcohols, where the only byproduct is water. scielo.br This can be achieved by reacting ethanol (B145695) and propanol. Research has demonstrated that solid acid catalysts, such as acidic ion-exchange resins or sulfonic acid groups supported on silica, can effectively catalyze the bimolecular dehydration of alcohols to form ethers. scielo.brtdx.cat These heterogeneous catalysts are often reusable, which aligns with the principles of green chemistry. tdx.catsemanticscholar.org Another advanced and sustainable approach involves the reductive etherification of esters or fatty acids with alcohols using molecular hydrogen, which can produce unsymmetrical ethers from renewable feedstocks. researchgate.net
| Synthesis Method | Reactants | Key Features/Catalyst | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alkoxide (e.g., Sodium Ethoxide) + Alkyl Halide (e.g., 1-Bromopropane) | SN2 mechanism | Classical method; generates salt byproduct. | pressbooks.pubbyjus.com |
| Catalytic Dehydration | Ethanol + 1-Propanol | Solid acid catalysts (e.g., ion-exchange resins, functionalized silica) | Water is the only byproduct; catalyst can be recycled. | scielo.brtdx.cat |
| Reductive Etherification | Ester/Fatty Acid + Alcohol | Heterogeneous catalysts (e.g., Pt-Mo/ZrO2) | Allows use of renewable feedstocks. | researchgate.net |
Exploration of Novel Catalytic Transformations
Beyond synthesis, researchers are exploring new reactions that this compound can participate in. A notable example is the catalytic cleavage of ethers using hydrosilanes in the presence of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. researchgate.net This reaction provides a metal-free method for ether deoxygenation. researchgate.net The reactivity in such transformations is typically highest for primary alkyl ethers, making this compound a suitable substrate for study. researchgate.net
Other novel catalytic strategies are being developed for the synthesis of complex ethers, which could be adapted for this compound. For instance, tin(II) bromide (SnBr2) has been shown to be an effective catalyst for producing monoterpene ethers from reactions of β-pinene with alcohols. academie-sciences.fr Furthermore, bi-functional heterogeneous catalysts are being used for the direct hydrogenation coupling of unsaturated aldehydes with alcohols to selectively form unsaturated ethers. mdpi.com These emerging catalytic systems open up new possibilities for transforming simple ethers like this compound or for synthesizing them through innovative, selective pathways. researchgate.net
Advanced Spectroscopic Characterization
Comprehensive characterization is fundamental to understanding the behavior of this compound. Standard spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman spectroscopy, are well-documented in various databases. nih.govspectrabase.comtcichemicals.com
| Spectroscopic Technique | Available Data | Reference |
|---|---|---|
| 1H NMR & 13C NMR | Spectra available confirming the structure. | nih.govtcichemicals.comchemicalbook.com |
| Infrared (IR/FTIR) | Spectra available from various sources. | nih.govspectrabase.comchemicalbook.com |
| Mass Spectrometry (MS) | GC-MS data available, showing fragmentation patterns. | nih.govspectrabase.comspectrabase.com |
| Raman Spectroscopy | Spectrum available in databases. | nih.govspectrabase.com |
Future research avenues lie in the application of more advanced spectroscopic techniques to study the compound in complex environments or during reactions. For example, high-resolution mass spectrometry (HRMS) techniques have been used to characterize the complex array of hydroperoxides, ketohydroperoxides, and other highly oxygenated molecules formed during the low-temperature oxidation of the related di-n-propyl ether. researchgate.net Applying similar advanced analytical methods to this compound could provide deep insights into its autoignition chemistry. researchgate.net Additionally, techniques like operando Raman spectroscopy, which is used to study materials within working devices like batteries, could be adapted to characterize the behavior and interactions of this compound in real-time within fuel systems or during catalytic processes. aip.org
Q & A
Basic Research Question
- NMR : The ether’s structure is confirmed by distinct signals for ethoxy (-OCH₂CH₃) and propyl (-CH₂CH₂CH₃) groups. For example, ¹H NMR shows a triplet (~1.0 ppm) for terminal CH₃, a multiplet (~1.5 ppm) for CH₂ adjacent to oxygen, and a quartet (~3.4 ppm) for ethoxy CH₂ .
- Mass Spectrometry : Fragmentation patterns include α-cleavage at the oxygen atom, producing ions at m/z 59 (CH₂CH₂O⁺) and m/z 45 (CH₂O⁺) .
Methodological Insight : High-resolution MS and DEPT-135 NMR are critical for distinguishing this compound from isomers like methyl butyl ether.
What experimental and computational methods are used to study the gas-phase reaction of this compound with OH radicals?
Advanced Research Question
- Experimental : Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) measures rate constants (k = 1.13 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) and identifies products (e.g., ethyl formate, propionaldehyde) .
- Theoretical : Transition State Theory (TST) at the M05-2X/aug-cc-pVTZ level predicts H-abstraction preferentially occurs at methylene groups adjacent to oxygen, aligning with experimental data .
Methodological Insight : Combining PTR-MS with density functional theory (DFT) validates reaction pathways and explains deviations in product distributions.
How do deviations from statistical product ratios in ether-forming reactions inform mechanistic understanding?
Advanced Research Question
In the reaction of diethyl ether, this compound forms in a 44.5:55.5 ratio with diethyl ether, slightly deviating from the statistical 60:40 prediction. This suggests:
- Steric Effects : Bulky transition states favor less substituted products.
- Electronic Factors : Polar intermediates stabilize specific pathways (e.g., carbocation stability) .
Methodological Insight : Kinetic isotope effects (KIEs) and computational modeling (e.g., Gaussian) quantify contributions from steric vs. electronic factors.
What methodologies are employed to evaluate this compound’s anesthetic efficacy and safety in preclinical models?
Advanced Research Question
- In Vivo Models : Closed-system anesthesia in cats shows this compound requires 1.5–3% concentration for light surgical anesthesia, compared to 3.5–5% for diethyl ether. Respiration depression occurs at lower concentrations (4–5%) .
- Safety Metrics : Explosivity tests reveal lower combustion risk than diethyl ether, critical for operating-room safety .
Methodological Insight : Dose-response curves and LC-MS analysis of blood-gas partitioning coefficients are used to assess potency and recovery times.
How do computational studies enhance the interpretation of this compound’s reaction kinetics?
Advanced Research Question
- TST with Tunneling Corrections : Predicts rate constants within 10% of experimental values by accounting for quantum tunneling in H-abstraction steps .
- Molecular Dynamics (MD) : Simulates solvent effects in liquid-phase reactions, revealing solvation shells that stabilize intermediates .
Methodological Insight : Hybrid QM/MM (quantum mechanics/molecular mechanics) models bridge gas-phase and solution-phase kinetics.
What thermodynamic data are essential for modeling this compound’s phase behavior?
Basic Research Question
- Vapor Pressure : 325 mmHg at 25°C (similar to diethyl ether) .
- Heat Capacity : 1.92 J/g·K (gas phase), critical for enthalpy calculations in reaction engineering .
Methodological Insight : Differential Scanning Calorimetry (DSC) and Clausius-Clapeyron equations correlate vapor pressure with temperature for distillation optimization.
How can researchers resolve contradictions in experimental data, such as anesthetic potency vs. toxicity?
Advanced Research Question
Discrepancies in anesthetic concentrations (e.g., 1.5–3% in cats vs. higher thresholds in rodents) arise from:
- Species-Specific Metabolism : Cytochrome P450 activity varies, altering drug clearance rates .
- Experimental Design : Open vs. closed anesthesia systems affect vapor concentration stability .
Methodological Insight : Meta-analysis of cross-species data and standardized protocols (e.g., ISO 10993-11) mitigate variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
